molecular formula C15H15F2N3O B6950705 Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone

Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6950705
M. Wt: 291.30 g/mol
InChI Key: XXSCLTCKLCBTFS-UHFFFAOYSA-N
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Description

Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone is a complex organic compound that features a cinnoline ring attached to a piperidine ring with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cinnoline and piperidine precursors. The cinnoline ring can be synthesized through cyclization reactions involving ortho-substituted anilines and nitriles. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the cinnoline and piperidine rings through a difluoromethylation reaction, which can be achieved using difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone is unique due to the combination of its cinnoline and piperidine rings, along with the presence of the difluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

cinnolin-4-yl-[2-(difluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-14(17)13-7-3-4-8-20(13)15(21)11-9-18-19-12-6-2-1-5-10(11)12/h1-2,5-6,9,13-14H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSCLTCKLCBTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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